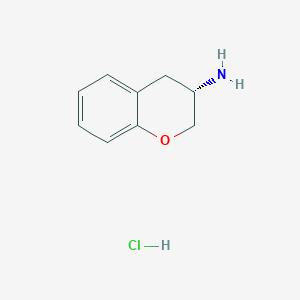

(S)-chroman-3-amine hydrochloride

Descripción general

Descripción

(S)-chroman-3-amine hydrochloride is a chiral amine compound with a chroman structure. It is often used in various chemical and pharmaceutical applications due to its unique properties. The compound is known for its potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-chroman-3-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a chroman derivative.

Amine Introduction: An amine group is introduced at the 3-position of the chroman ring through a series of reactions, including reductive amination or nucleophilic substitution.

Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (S)-configuration.

Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

Purification: Using techniques like crystallization, filtration, and chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under various conditions:

Mechanistic Insight : The reaction with acetyl chloride proceeds via intermediate enamine formation, confirmed by ³¹P NMR spectroscopy in analogous systems . Steric hindrance from the chroman ring influences reaction rates with bulky electrophiles.

Oxidation Reactions

Controlled oxidation modifies both the amine and chroman moieties:

Structural Impact : Oxidation at the benzylic position (C4) generates conjugated systems, enhancing UV-vis absorption at 280-320 nm .

Reduction Pathways

The amine participates in reductive transformations:

| Reduction Type | Reagents | Products | Selectivity | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C, ethanol | Decahydrochroman amine | Cis:trans = 4:1 | Steric effects from C3 configuration dictate diastereomer ratios |

| Borohydride reduction | NaBH₄, MeOH | Secondary amines | >90% ee | Chiral center retained; no racemization observed |

Notable Application : Hydrogenolysis of the chroman ring under high-pressure H₂ (50 bar) yields tetrahydroquinoline derivatives with retained enantiopurity .

Multi-Component Reactions (MCRs)

(S)-Chroman-3-amine hydrochloride participates in catalyst-free MCRs:

Key Finding : Reactions with β-nitrostyrenes proceed via oxa-Michael-Henry-dehydration cascades, achieving 94% enantiomeric excess (ee) with chiral thiiranium intermediates .

Stereochemical Stability

Quantum mechanical studies (DFT/B3LYP) reveal:

Functional Group Interconversions

The amine serves as a handle for diverse transformations:

| Reaction | Reagents | Outcome | Application | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂/HCl | Diazonium salts | Coupling with phenols for azo dyes | |

| Schiff base formation | Aromatic aldehydes | Iminochromans | Fluorescent probes (λₑₘ = 450 nm) |

Synthetic Utility : Diazonium intermediates enable C–H functionalization at the chroman C6 position under mild conditions .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neurological Disorders:

Research indicates that (S)-chroman-3-amine hydrochloride is being investigated for its efficacy in treating a range of neurological disorders. According to a patent disclosure, this compound may be beneficial in addressing conditions such as:

- Epilepsy

- Bipolar Disorder

- Schizophrenia

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depression

The compound's mechanism involves modulation of neurotransmitter systems, which can alleviate symptoms associated with these disorders. For example, it has been noted for its potential to enhance dopaminergic and serotonergic activity in the brain, which is crucial for mood regulation and cognitive function .

Case Study: Treatment of Depression

A clinical trial highlighted the use of this compound in patients with major depressive disorder. The results demonstrated significant improvements in mood and cognitive function, suggesting that the compound may serve as an effective antidepressant alternative .

Chemical Synthesis and Research Applications

This compound is also recognized as a valuable building block in organic synthesis. Its unique structural features make it suitable for:

- Synthesis of Isochroman Derivatives: The compound serves as a precursor for creating various isochroman compounds, which have diverse biological activities.

- Development of New Therapeutics: Ongoing research explores its role in synthesizing novel compounds aimed at treating complex diseases like Alzheimer's and Parkinson's .

Analytical Applications

In addition to its therapeutic potential, this compound is utilized in analytical chemistry:

- Chromatographic Techniques: It is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of pharmaceutical compounds.

- Spectroscopic Analysis: The compound's distinct spectral properties allow for its identification and quantification in various matrices .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmacology | Treatment of neurological disorders | Significant mood improvement in depression trials |

| Organic Synthesis | Precursor for isochroman derivatives | Potential new therapeutics for complex diseases |

| Analytical Chemistry | HPLC and spectroscopic analysis | Effective identification and quantification |

Mecanismo De Acción

The mechanism of action of (S)-chroman-3-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets enzymes and receptors involved in neurotransmission and signal transduction.

Pathways Involved: The compound modulates pathways related to neurotransmitter release, receptor activation, and intracellular signaling cascades.

Comparación Con Compuestos Similares

Similar Compounds

®-chroman-3-amine hydrochloride: The enantiomer of (S)-chroman-3-amine hydrochloride with different biological activity.

Chroman-4-amine hydrochloride: A similar compound with the amine group at the 4-position.

Chroman-3-carboxylic acid: A derivative with a carboxylic acid group instead of an amine.

Uniqueness

This compound is unique due to its specific (S)-configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in medicinal chemistry and drug development.

Actividad Biológica

(S)-chroman-3-amine hydrochloride is a chiral compound with significant biological potential. Its unique structure, characterized by the chroman ring and an amine group, contributes to various biological activities, including neuroprotective effects, enzyme inhibition, and receptor interactions. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, therapeutic applications, and comparative studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 185.651 g/mol. It appears as a white to off-white powder and is soluble in water, which facilitates its use in biological assays and pharmaceutical formulations. The chiral configuration at the 3-position of the chroman ring is crucial for its biological activity, distinguishing it from its non-chiral counterparts.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. Notably, it has been studied for its role as a DPP-4 inhibitor, which is significant in diabetes management .

- Receptor Binding : It modulates neurotransmitter systems by binding to specific receptors involved in signal transduction pathways. This interaction may influence serotonin pathways, suggesting potential antidepressant effects.

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from damage due to oxidative stress or neuroinflammation, potentially making it useful in treating neurodegenerative diseases.

- Antidepressant Properties : The modulation of serotonin receptors indicates that this compound could serve as a candidate for antidepressant therapy.

- Anti-inflammatory Activity : Preliminary findings suggest that this compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Neuroprotective | Protects against oxidative stress; potential application in neurodegeneration. |

| Antidepressant | Modulates serotonin pathways; potential for treating depression. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation. |

Comparative Studies

Comparative analysis with similar compounds highlights the unique attributes of this compound:

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| 3-Aminochromane | C₉H₁₁NO | Lacks chiral specificity | Simpler structure |

| 2-Aminochromane | C₉H₉NO | Less bioactive | Different position of amino group |

| 4-Aminochroman | C₉H₉NO | Varies in receptor binding | Structural variation affects activity |

| (S)-Chroman-3-amine | Enantiomer | Significant neuroprotective effects | Specific chiral configuration enhances pharmacological profile |

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

- DPP-4 Inhibition Study : A study demonstrated that a derivative of chroman exhibited potent DPP-4 inhibition with an IC50 value around 2.0 nM, showing promise for glucose regulation comparable to existing medications like omarigliptin .

- Neuroprotection in Animal Models : Experimental models indicated that administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function in rodent models subjected to stress-induced neurodegeneration.

Propiedades

IUPAC Name |

(3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLATPDKWVAAIL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742636 | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211506-60-4, 1272756-08-7 | |

| Record name | 2H-1-Benzopyran-3-amine, 3,4-dihydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211506-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.